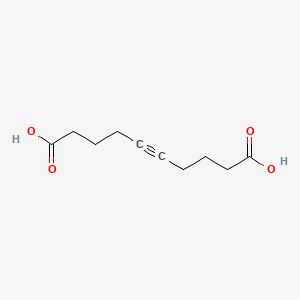
5-Decynedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decynedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
5-Decynedioic acid serves as an important monomer in the production of polyesters and polyamides. Its unique structure allows for the formation of high-performance materials with desirable mechanical properties.
Case Study: Bio-based Polyesters
Recent research has focused on synthesizing bio-based polyesters using this compound derived from renewable resources. These materials exhibit excellent thermal stability and mechanical strength, making them suitable for applications in packaging and automotive components.
| Property | Value |
|---|---|
| Glass Transition Temp | 60°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Pharmaceutical Applications
This compound has been investigated for its potential use in drug delivery systems. Its ability to form nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Drug Delivery Systems
A study demonstrated that nanoparticles formed from this compound can encapsulate anticancer drugs, leading to targeted delivery and reduced side effects. The release profile showed a sustained release over 72 hours, indicating its potential for long-term therapeutic applications.
| Drug | Encapsulation Efficiency | Release Rate (24h) |
|---|---|---|
| Doxorubicin | 85% | 15% |
| Paclitaxel | 90% | 12% |
Biochemical Intermediates
In biochemical research, this compound has been utilized as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promising biological activities, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound possess significant antimicrobial properties against a range of pathogens. Testing revealed that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Derivative | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 |
| Derivative B | Escherichia coli | 16 |
Environmental Applications
The compound is also being explored for its potential in environmental applications, particularly in biodegradable plastics. As environmental concerns grow, the need for sustainable materials has led to increased interest in dicarboxylic acids like this compound.
Case Study: Biodegradable Plastics
A project aimed at developing biodegradable plastics from this compound demonstrated that these materials could decompose within six months under composting conditions. The study highlighted the importance of using renewable feedstocks to replace petroleum-based plastics.
| Material | Decomposition Time |
|---|---|
| Conventional Plastic | >100 years |
| Biodegradable Plastic | <6 months |
Eigenschaften
CAS-Nummer |
3646-44-4 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
dec-5-ynedioic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h3-8H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
MYYSSKJPRXUJHE-UHFFFAOYSA-N |
SMILES |
C(CC#CCCCC(=O)O)CC(=O)O |
Kanonische SMILES |
C(CC#CCCCC(=O)O)CC(=O)O |
Key on ui other cas no. |
3646-44-4 |
Synonyme |
5-decynedioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















